Sodium cyanoborodeuteride

描述

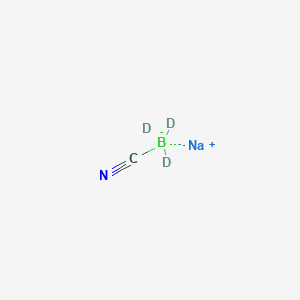

Sodium cyanoborodeuteride (NaBD₃CN) is a deuterated variant of sodium cyanoborohydride (NaBH₃CN), where three hydrogen atoms in the borohydride moiety are replaced with deuterium. This compound is a selective reducing agent widely employed in reductive amination, isotopic labeling in proteomics, and stabilization of reaction intermediates in organic synthesis . Its chemical formula is CH₃BNNa (molecular weight: 65.86), and it typically appears as a white-to-pale yellow crystalline powder with a melting point exceeding 242°C . NaBD₃CN is highly reactive under acidic conditions and is air- and moisture-sensitive, necessitating storage in inert environments .

准备方法

Reaction of Sodium Cyanide with Sodium Borodeuteride

The most direct route to NaBDCN involves the reaction of sodium cyanide (NaCN) with sodium borodeuteride (NaBD) in anhydrous methanol under controlled conditions . This method adapts the classical synthesis of NaBHCN by substituting NaBH with its deuterated counterpart.

Reaction Mechanism and Procedure

The reaction proceeds via nucleophilic displacement, where the cyanide ion replaces one deuteride from NaBD:

4 \rightarrow \text{NaBD}3\text{CN} + \text{NaD} + \frac{1}{2}\text{D}_2 \uparrow

Key Steps :

-

Dry Environment Setup : Reactions are conducted in a nitrogen or argon atmosphere to prevent moisture ingress .

-

Stoichiometric Mixing : NaCN and NaBD are combined in a 1:1 molar ratio in anhydrous methanol at 0–5°C using an ice-salt bath .

-

Controlled Protonolysis : Water is introduced dropwise to quench excess borodeuteride, generating deuterium gas and methanol decomposition products (e.g., formaldehyde) .

-

Purification : The product is isolated via filtration, washed with deuterated methanol, and vacuum-dried to ≥98% purity .

Advantages :

-

High isotopic purity (≥95% deuterium incorporation) when deuterated solvents are used .

-

Scalable for laboratory synthesis with yields exceeding 80% .

Limitations :

-

Requires stringent exclusion of moisture to avoid proton exchange.

-

NaBD is costly compared to NaBH.

Borane-Deuteride Complexation in Tetrahydrofuran

This method, derived from U.S. Patent 4,301,129, employs deuterated borane-tetrahydrofuran (BD-THF) and sodium cyanide . It avoids hazardous intermediates like hydrocyanic acid (HCN) and is preferred for industrial-scale production.

Reaction Mechanism and Procedure

BD-THF reacts with NaCN to form NaBDCN:

3\text{-THF} + \text{NaCN} \rightarrow \text{NaBD}3\text{CN} + \text{THF}

Key Steps :

-

BD-THF Preparation : Deuterated borane is generated by treating boron trifluoride (BF) with sodium borodeuteride in THF .

-

Cyanide Addition : NaCN is suspended in THF, and BD-THF is added dropwise at 20–30°C .

-

Reflux and Isolation : The mixture is refluxed for 7–10 hours to ensure complete conversion, followed by filtration and solvent evaporation under reduced pressure .

Optimization Insights :

-

A 5% molar excess of NaCN ensures complete consumption of BD-THF .

-

Infrared spectroscopy (IR) monitoring during reflux confirms the absence of iso-cyanoborohydride (NaBDNC), a common byproduct .

Yield and Purity :

-

Typical yields range from 75–85% with ≤2% isotopic impurity .

-

The product is storage-stable in anhydrous THF at −20°C for over 12 months .

Deuterium Exchange via Diborane Gas

The Russian Patent RU2111163C1 outlines a gas-phase method using deuterated diborane (BD) and NaCN in THF . This approach is notable for its rapid reaction kinetics and high selectivity.

Reaction Mechanism and Procedure

BD reacts with NaCN to form NaBDCN:

2\text{D}6 + 2\text{NaCN} \rightarrow 2\text{NaBD}3\text{CN} + \text{D}2 \uparrow

Key Steps :

-

Gas Introduction : BD is bubbled through a suspension of NaCN in THF at 0–20°C .

-

Precipitation and Washing : The product is precipitated with dioxane, filtered, and washed with deuterated ethanol to remove unreacted NaCN .

Advantages :

-

Avoids solvent-mediated proton exchange, ensuring >99% deuterium retention .

-

Reaction completes within 2–4 hours, significantly faster than liquid-phase methods .

Challenges :

-

BD is highly toxic and requires specialized handling.

-

Scalability is limited by gas-phase reaction engineering constraints.

Isotopic Enrichment via Reductive Deuteration

A less common but highly specific method involves the reduction of sodium cyanoborohydride (NaBHCN) with deuterated reagents. For example, treatment with deuterium gas (D) over palladium catalysts enriches deuterium content .

Reaction Mechanism and Procedure

Deuterium gas replaces protium in NaBHCN:

3\text{CN} + \text{D}2 \rightarrow \text{NaBD}_3\text{CN} + \text{HD} \uparrow

Key Steps :

-

Catalytic Deuteration : NaBHCN is suspended in deuterated ethanol with 5% Pd/C under D at 50–60°C .

-

Isolation : The catalyst is filtered, and the solvent is evaporated to yield NaBDCN .

Applications :

-

Ideal for small-scale synthesis of isotopically pure NaBDCN (≥99% D) .

-

Used in stereospecific labeling, such as in the synthesis of 4-[H]-L-glutamic acid .

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Isotopic Purity | Scalability |

|---|---|---|---|---|---|

| NaCN + NaBD | NaCN, NaBD, MeOD | 0–5°C, anhydrous | 80–85% | 95–98% D | Laboratory |

| BD-THF + NaCN | BD-THF, NaCN, THF | Reflux, 7–10 hrs | 75–85% | 98% D | Industrial |

| BD + NaCN | BD, NaCN, THF | 0–20°C, gas-phase | 70–75% | 99% D | Pilot-scale |

| Reductive Deuteration | NaBHCN, D, Pd/C | 50–60°C, catalytic | 60–70% | 99% D | Small-scale |

化学反应分析

Types of Reactions: Sodium cyanoborodeuteride primarily undergoes reduction reactions. It is known for its ability to reduce imines and carbonyl compounds under mild conditions. This compound is less reactive than sodium borohydride, making it suitable for selective reductions .

Common Reagents and Conditions:

Reduction of Imines: this compound is used in the presence of an imine and a suitable solvent, such as methanol or ethanol. The reaction typically occurs at room temperature.

Reduction of Carbonyl Compounds: It can reduce aldehydes and ketones to their corresponding alcohols under mild acidic conditions

Major Products:

Reduction of Imines: Produces primary, secondary, or tertiary amines depending on the starting material.

Reduction of Carbonyl Compounds: Produces the corresponding alcohols

科学研究应用

Mass Spectrometry Proteomics

Sodium cyanoborodeuteride is extensively utilized as a chemical labeling reagent in mass spectrometry (MS) proteomics. Its primary application involves the differential isotopic labeling of proteins, which facilitates relative quantification during mass spectrometric analyses. By employing this compound in combination with isotopomers of formaldehyde, researchers can achieve precise measurements of protein abundances across different samples.

Case Study: Enrichment of Nitropeptides

A notable application of this compound is its role in enriching nitropeptides from complex biological samples. In a study published in Nature Communications, researchers described a method using this compound for dimethylation of amino groups, followed by selective capture of nitropeptides via solid-phase extraction. This approach significantly enhances the sensitivity and specificity of detecting post-translational modifications like nitration, which are crucial for understanding cellular signaling and stress responses .

Organic Synthesis

In organic chemistry, this compound is employed for reductive amination and alkylation reactions. It enables the formation of stable amines from aldehydes and ketones through reductive processes, utilizing its deuterium labeling to track reaction pathways and mechanisms.

Example: Reductive Amination

In a synthetic procedure, this compound has been shown to effectively reduce mesylated compounds to their corresponding amines with inversion of configuration at the reaction site. This characteristic makes it valuable for synthesizing chiral amines where stereochemistry is critical .

Chemical Tagging Reagents

This compound serves as a chemical tagging reagent, allowing researchers to label biomolecules selectively. This application is particularly useful in studies involving metabolic pathways where tracking labeled compounds can provide insights into biological processes.

Application in Chemical Tagging

For example, this compound can be used to tag specific amino acids within proteins, enabling the study of their interactions and modifications during various cellular processes. This tagging facilitates detailed analyses through techniques such as liquid chromatography coupled with mass spectrometry (LC-MS).

Research and Laboratory Applications

The compound finds utility across various research fields, including:

- Biochemistry : For studying protein dynamics and interactions.

- Pharmacology : In drug development processes where understanding molecular interactions is essential.

- Materials Science : As part of synthetic routes for developing new materials with specific properties.

作用机制

Sodium cyanoborodeuteride exerts its effects through the transfer of deuterium to the substrate. The deuterium atoms replace hydrogen atoms in the target molecule, resulting in deuterated products. This process is facilitated by the mild reducing nature of the compound, which allows for selective reductions without over-reduction or unwanted side reactions .

相似化合物的比较

Structural Analogs

2.1.1 Sodium Cyanoborohydride (NaBH₃CN)

- Chemical Formula : NaBH₃CN (molecular weight: 62.84)

- Key Differences :

- Isotopic Composition : NaBH₃CN contains protium (¹H), while NaBD₃CN incorporates deuterium (²H), altering bond strength (C–D bonds are ~5% stronger than C–H bonds) and vibrational frequencies .

- Reaction Kinetics : NaBD₃CN exhibits slower reaction rates in reductive amination due to the kinetic isotope effect (KIE), which is critical for mechanistic studies .

- Applications :

- NaBH₃CN: Standard reductive amination, stabilization of Schiff bases .

- NaBD₃CN: Isotopic labeling for mass spectrometry (e.g., generating +36 Da mass shifts in dimethylated peptides) , tracking reaction pathways via NMR .

2.1.2 Potassium Cyanoborodeuteride (KBD₃CN)

- Chemical Formula : KBD₃CN (molecular weight: 81.97)

- Key Differences: Cation: Potassium (K⁺) instead of sodium (Na⁺), leading to differences in solubility and reactivity. Applications: Used in niche synthetic protocols where sodium ions interfere, such as ion-sensitive catalytic systems .

Functional Analogs

2.2.1 Sodium Borodeuteride (NaBD₄)

- Chemical Formula : NaBD₄ (molecular weight: 41.88)

- Key Differences :

- Reduction Scope : NaBD₄ is a stronger reducing agent, capable of reducing esters and ketones, whereas NaBD₃CN selectively targets imines and carbonyls adjacent to electron-withdrawing groups .

- Isotopic Utility : Both compounds enable deuterium incorporation, but NaBD₃CN’s cyanide group enhances stability in protic solvents .

Comparative Data Tables

Research Findings

- Proteomics : NaBD₃CN enables multiplexed isotopic dimethyl labeling (e.g., light/medium/heavy tags using HCHO, DCDO, and ¹³CD₂O) for quantifying protein carbonylation in disease models .

- Organometallic Synthesis: In palladium-catalyzed C–H activation, NaBD₃CN facilitates deuterium incorporation at β-positions (41% yield for β-deuterated product 66 vs. 64% yield for protiated analogs) .

- Mechanistic Studies : The KIE of NaBD₃CN (~3–5) helps distinguish rate-limiting steps in flavin-dependent oxidases .

生物活性

Sodium cyanoborodeuteride (Na[BH₃(CN)], often abbreviated as NaCBDe) is a deuterated analog of sodium cyanoborohydride, primarily utilized in organic synthesis as a mild reducing agent. Its biological activity, however, is limited and primarily associated with its reactivity in chemical processes rather than any direct biological effects. This article explores the compound's properties, synthesis methods, and its implications in biochemical research.

This compound is characterized by its colorless, hygroscopic nature and is known for its ability to selectively reduce imines, aldehydes, and ketones under mild conditions. The presence of the electron-withdrawing cyanide group reduces its reactivity compared to sodium borohydride, making it particularly useful in complex organic syntheses where selectivity is crucial.

Synthesis Methods:

- This compound can be synthesized through various methods, often involving the reaction of sodium borohydride with deuterated cyanide sources. The synthesis process typically requires careful control of reaction conditions to ensure high yield and purity.

Biological Activity

Although this compound is primarily recognized for its utility in synthetic organic chemistry, its biological activity warrants consideration due to potential implications in biochemical applications:

- Toxicity : The compound can release hydrogen cyanide upon contact with strong acids, posing significant health risks. Thus, while it may have applications in biochemical contexts, caution must be exercised regarding its toxicity.

- Kinetic Isotope Effects : Research indicates that this compound can be used in studies examining kinetic isotope effects in enzymatic reactions. For instance, it has been employed to investigate the rate-limiting steps in reactions involving deuterated substrates, providing insights into the mechanisms of enzymatic catalysis .

- Peptide Modification : this compound has been utilized in the dimethylation of peptides through reductive amination processes. This application highlights its role in modifying amine groups within peptides, which can facilitate further biochemical analysis such as mass spectrometry .

Case Studies and Research Findings

Several studies have explored the applications of this compound in biochemical contexts:

- Enzymatic Studies : In one study, this compound was used to establish kinetic parameters for a peptide substrate under physiological conditions. The findings indicated that CH bond cleavage was rate-limiting, emphasizing the compound's role in elucidating enzyme mechanisms .

- Peptide Labeling Techniques : Another investigation demonstrated the use of this compound for stable isotope labeling of peptides. This method allowed researchers to track modifications and analyze retention time shifts during chromatography, enhancing the understanding of peptide behavior under different conditions .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related reducing agents:

| Compound Name | Formula | Reactivity Level | Key Features |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | High | Strong reducing agent; reduces a wide range of carbonyls |

| Sodium Triacetoxyborohydride | NaB(OAc)₃H | Moderate | Milder than sodium borohydride; unstable in water |

| Lithium Borohydride | LiBH₄ | Very High | More reactive; effective for esters and carboxylic acids |

| This compound | Na[BH₃(CN)] | Mild | Selective for imines; less reactive due to cyano group |

常见问题

Q. What are the primary applications of sodium cyanoborodeuteride (NaBD3CN) in synthetic chemistry, and how do they differ from its non-deuterated counterpart (NaBH3CN)?

This compound is widely used in reductive amination and isotopic labeling to introduce deuterium at specific sites, enabling mechanistic studies of reaction pathways. Unlike NaBH3CN, which transfers hydrogen, NaBD3CN transfers deuterium, allowing researchers to track hydrogen/deuterium exchange in products. For example, in palladium-catalyzed C–H bond transformations, NaBD3CN facilitates β-deuteration of palladacycles (41% yield for product 66 ), whereas NaBH3CN yields hydrogenated analogs . Methodologically, reaction conditions (pH, solvent, temperature) must be optimized to minimize isotopic scrambling and maximize deuterium incorporation. Analytical techniques like NMR and mass spectrometry are critical to verify isotopic purity .

Q. How can researchers optimize reaction conditions to maximize deuterium incorporation efficiency in reductive amination using NaBD3CN?

Deuterium incorporation depends on pH, solvent polarity, and reactant ratios. For instance, in synthesizing N-deutero-N-butyl-DMJ (4m ), a yield of 37% was achieved using NaBD3CN with butylamine and catalytic acetic acid at pH 5. The slightly acidic conditions suppress side reactions (e.g., formation of glycitol byproduct 103 ), which can arise under basic conditions . Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., HMPA) enhance reaction rates .

- Stoichiometry : Excess NaBD3CN (1.5–2 eq.) ensures complete reduction.

- Workup : Rapid quenching (e.g., with ammonia) prevents deuterium loss .

Analytical validation via -NMR and isotopic mass shifts in MS is essential to confirm deuteration efficiency .

Q. What mechanistic insights can be gained from side products formed during NaBD3CN-mediated reactions?

Side products reveal competing reaction pathways. For example, in the synthesis of 4m , the deutero-glycitol byproduct 103 (3% yield) forms even under slightly acidic conditions, contradicting earlier assumptions that such byproducts require basic pH. This suggests a pH-independent pathway involving nucleophilic attack on intermediate iminium ions . Researchers should:

- Monitor reaction progress : Use TLC or in-situ IR to detect intermediates.

- Isolate and characterize byproducts : X-ray crystallography or high-resolution MS can elucidate structures.

- Compare isotopic patterns : Deuterium distribution in byproducts vs. main products clarifies selectivity .

Q. How does NaBD3CN enable isotopic labeling in proteomics, and what are the analytical challenges?

In quantitative proteomics, NaBD3CN is used for reductive dimethylation of tryptic peptides. For example, triplex labeling (light/medium/heavy isotopes) allows multiplexed analysis via LC-MS/MS. Key steps include:

- Labeling protocol : Incubate peptides with formaldehyde isotopes (CHO, CDO, CDO) and NaBD3CN/NaBH3CN at room temperature for 1 hour.

- Quenching : Use ammonia to stop the reaction, followed by desalting and SCX fractionation .

Challenges include: - Isotopic purity : Ensure minimal cross-labeling by optimizing reagent ratios.

- Data interpretation : Software like MaxQuant must account for deuterium-induced mass shifts (+2 Da per label) .

Q. What are the limitations of NaBD3CN in studying reaction mechanisms, particularly in systems with competing pathways?

NaBD3CN’s utility is constrained by:

- Isotopic leakage : Protio solvents (e.g., water) or acidic protons in substrates can cause deuterium exchange, confounding results. For example, in palladium-catalyzed oxidations, failed attempts to oxidize complex 56 with NaBD3CN suggest competing decomposition pathways that preclude mechanistic clarity .

- Steric effects : Bulky substrates may hinder deuteride transfer, reducing yields.

Mitigation strategies: - Use deuterated solvents (e.g., DO) to minimize exchange.

- Pair NaBD3CN with kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms .

Q. How can researchers design experiments to resolve contradictions in reported deuteration yields using NaBD3CN?

Discrepancies in yields (e.g., 41% for 66 vs. 37% for 4m ) often stem from differences in:

- Substrate electronic effects : Electron-withdrawing groups accelerate imine formation, favoring deuteration.

- Catalyst compatibility : Palladium vs. enzyme-catalyzed systems exhibit divergent isotopic preferences.

Methodological recommendations: - Systematic variation : Test pH, temperature, and catalyst loading in a factorial design.

- Cross-validation : Compare deuterium incorporation using alternative reductants (e.g., NaBD4) .

- Computational modeling : DFT calculations can predict deuteration sites and guide experimental design .

Q. What advanced analytical techniques are critical for characterizing NaBD3CN-derived deuterated compounds?

- NMR spectroscopy : -NMR and - coupling patterns identify deuterium positions .

- High-resolution mass spectrometry (HRMS) : Isotopic clusters confirm deuteration levels (e.g., +1 Da per D atom) .

- X-ray crystallography : Resolves deuteration in crystalline products, though deuteration may reduce crystal quality .

- Isotope ratio monitoring : Quantifies deuterium abundance in complex mixtures .

Q. How can isotopic labeling with NaBD3CN inform the development of deuterated pharmaceuticals?

Deuterated drugs leverage the kinetic isotope effect (KIE) to improve metabolic stability. NaBD3CN enables site-specific deuteration of amine-containing APIs. For example:

- Synthetic workflow : Reductive amination of ketone intermediates with NaBD3CN introduces deuterium at metabolically vulnerable sites.

- Validation : In vitro assays (e.g., microsomal stability tests) compare deuterated vs. non-deuterated analogs.

Challenges include ensuring regioselectivity and avoiding toxicity from isotopic impurities .

Q. What are the best practices for reporting NaBD3CN-based methods in publications to ensure reproducibility?

Per academic reporting standards (e.g., Beilstein Journal guidelines):

- Experimental details : Specify reagent purity, solvent deuteration levels, and quenching protocols.

- Supporting information : Include NMR/MS spectra, isotopic purity data, and side product characterization.

- Data availability : Deposit raw MS files in repositories like ProteomeXchange .

- Ethical considerations : Disclose funding sources and conflicts of interest .

How can mixed-methods research designs address unanswered questions about NaBD3CN’s reactivity?

Combining computational, synthetic, and analytical approaches:

- Computational : MD simulations predict deuteration sites and transition states.

- Synthetic : Parallel reactions with NaBD3CN/NaBH3CN isolate isotopic effects.

- Analytical : In-situ IR monitors imine formation kinetics.

This triangulation resolves ambiguities, such as pH-dependent vs. -independent byproduct formation .

属性

IUPAC Name |

sodium;cyano(trideuterio)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDUGUOQTVTBJH-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH3-]C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][B-]([2H])([2H])C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BNNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948802 | |

| Record name | Sodium (cyanido-kappaC)(trihydrido)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25895-62-9 | |

| Record name | Borate(1-), (cyano-κC)trihydro-d3-, sodium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25895-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium (cyanido-kappaC)(trihydrido)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (cyano-C)[2H3]trihydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。